Arachidonylcyclopropylamide (ACPA)
Description
Arachidonylcyclopropylamide (ACPA) is a synthetic cannabinoid receptor type 1 (CB1R) agonist derived from structural modifications of the endogenous ligand anandamide (AEA). It exhibits high selectivity and affinity for CB1R, with a reported binding affinity ($K_i$) of 2.2 nM for CB1R and 0.7 μM for CB2R, making it 300-fold more selective for CB1R over CB2R . Functionally, ACPA mimics endogenous cannabinoid signaling by reducing presynaptic calcium transients, inhibiting neurotransmitter release, and modulating synaptic plasticity . Preclinical studies highlight its role in memory enhancement, pain modulation, and affective processing, particularly in the amygdala and hippocampus .
Properties
Molecular Formula |
C23H37NO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
GLGAUBPACOBAMV-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1CC1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Origin of Product |
United States |
Preparation Methods
Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving arachidonic acid derivatives. The synthetic route typically involves the formation of a cyclopropylamide group attached to the arachidonic acid backbone. The reaction conditions often include the use of solvents like ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). The compound is soluble in these solvents but insoluble in water .
Chemical Reactions Analysis
Arachidonylcyclopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Arachidonylcyclopropylamide has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of cannabinoid receptor agonists.
Biology: It is used to investigate the role of cannabinoid receptors in various biological processes, such as cell signaling, inflammation, and neuroprotection.
Mechanism of Action
Arachidonylcyclopropylamide exerts its effects by binding to the cannabinoid receptor 1 (CB1R) with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1R modulates various physiological processes, including pain perception, appetite regulation, and mood. The compound has low affinity for the cannabinoid receptor 2 (CB2R), making it a selective agonist for CB1R .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Receptor Binding Affinity and Selectivity
ACPA is distinguished from other CB1R agonists by its exceptional selectivity. The table below compares its binding affinity with structurally related compounds:
ACPA and its analog ACEA exhibit superior CB1R selectivity compared to endogenous AEA, which has moderate CB2R affinity. Methanandamide, a methylated AEA analog, shows improved metabolic stability but reduced CB1R selectivity .
Metabolic Stability and Pharmacokinetics
- ACPA : Susceptible to hydrolysis by fatty acid amide hydrolase (FAAH), leading to faster elimination than methanandamide. This property allows for studying acute CB1R effects without prolonged receptor activation .
- Methanandamide : Resists FAAH degradation due to its methyl group, resulting in prolonged activity and sustained behavioral effects (e.g., motor deficits) .
- Anandamide : Rapidly metabolized by FAAH, limiting its therapeutic utility .
Functional and Behavioral Effects
Synaptic Transmission and Calcium Signaling
ACPA uniquely inhibits GABAergic synaptic transmission in the medial entorhinal cortex (mEC) without altering beta/gamma network oscillations, unlike the CB1R inverse agonist LY320135, which enhances GABAergic activity . This suggests ACPA’s effects are pathway-specific, likely due to its action on presynaptic calcium channels .
Memory Modulation
- ACPA : Microinjection into the hippocampal CA1, central amygdala, or medial prefrontal cortex (mPFC) ameliorates memory impairment in Alzheimer’s models . However, mPFC administration alone impairs memory formation, highlighting region-dependent effects .
- Methanandamide : Induces sustained motor deficits and sedation, contrasting with ACPA’s transient effects .
Pain and Affective Processing
ACPA induces dose-dependent place preference in the amygdala, a response reversed by the CB1R antagonist AM251 . Comparatively, methanandamide’s effects on affective behaviors are less pronounced, possibly due to its slower metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
